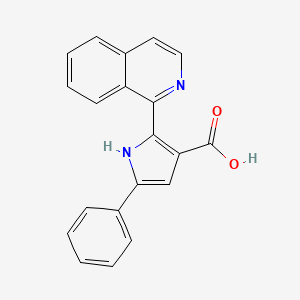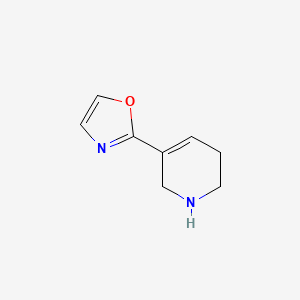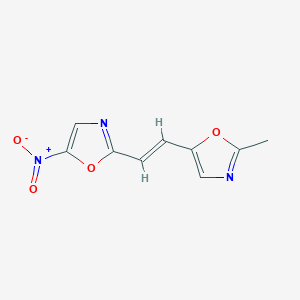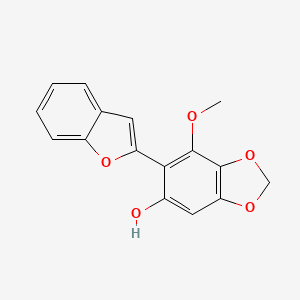
2-(Isoquinolin-1-yl)-5-phenyl-1h-pyrrole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Isoquinolin-1-yl)-5-phenyl-1h-pyrrole-3-carboxylic acid is a heterocyclic compound that combines the structural features of isoquinoline and pyrrole. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of both isoquinoline and pyrrole moieties in its structure allows for unique chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isoquinolin-1-yl)-5-phenyl-1h-pyrrole-3-carboxylic acid typically involves multi-step processes that include the formation of the isoquinoline and pyrrole rings followed by their coupling. One common method involves the cyclization of substituted alkynes with o-haloarylamidines in the presence of a nickel catalyst . Another approach is the Pomeranz-Fritsch method, which uses aromatic aldehydes and aminoacetals under acidic conditions to produce isoquinolines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to produce this compound in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
2-(Isoquinolin-1-yl)-5-phenyl-1h-pyrrole-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the isoquinoline and pyrrole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions include various substituted isoquinoline and pyrrole derivatives, which can exhibit different biological and chemical properties.
Scientific Research Applications
2-(Isoquinolin-1-yl)-5-phenyl-1h-pyrrole-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-cancer and anti-malarial properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 2-(Isoquinolin-1-yl)-5-phenyl-1h-pyrrole-3-carboxylic acid involves its interaction with various molecular targets. The isoquinoline moiety can intercalate with DNA, disrupting its function and leading to anti-cancer effects. Additionally, the compound can inhibit enzymes involved in cell signaling pathways, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: A simpler structure with similar biological activities.
Pyrrole: Another heterocyclic compound with diverse chemical reactivity.
Quinoline: Structurally similar to isoquinoline but with different electronic properties.
Uniqueness
2-(Isoquinolin-1-yl)-5-phenyl-1h-pyrrole-3-carboxylic acid is unique due to the combination of isoquinoline and pyrrole rings, which imparts distinct chemical and biological properties. This dual functionality allows for a broader range of applications compared to its individual components .
Properties
CAS No. |
13357-63-6 |
|---|---|
Molecular Formula |
C20H14N2O2 |
Molecular Weight |
314.3 g/mol |
IUPAC Name |
2-isoquinolin-1-yl-5-phenyl-1H-pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C20H14N2O2/c23-20(24)16-12-17(14-7-2-1-3-8-14)22-19(16)18-15-9-5-4-6-13(15)10-11-21-18/h1-12,22H,(H,23,24) |
InChI Key |
FPTGQTCZJSTGLL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(N2)C3=NC=CC4=CC=CC=C43)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Phenyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B12869977.png)


![2-(Chloromethyl)benzo[d]oxazole-6-acrylic acid](/img/structure/B12869984.png)



![1-(4-Ethylbenzo[d]oxazol-2-yl)ethanone](/img/structure/B12870031.png)
![1-(6-(Bromomethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12870043.png)





